(R)-Tapi-2

描述

属性

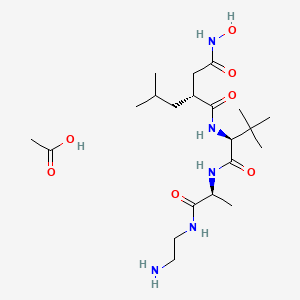

分子式 |

C21H41N5O7 |

|---|---|

分子量 |

475.6 g/mol |

IUPAC 名称 |

acetic acid;(2R)-N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |

InChI |

InChI=1S/C19H37N5O5.C2H4O2/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20;1-2(3)4/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25);1H3,(H,3,4)/t12-,13+,15+;/m0./s1 |

InChI 键 |

LMUSZKBIFGOFBD-RAFLFFCLSA-N |

手性 SMILES |

C[C@@H](C(=O)NCCN)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC(C)C)CC(=O)NO.CC(=O)O |

规范 SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C.CC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

(R)-Tapi-2: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tapi-2 is the R-stereoisomer of TAPI-2, a synthetic, broad-spectrum hydroxamate-based inhibitor of metalloproteinases. It is widely recognized for its potent inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as a disintegrin and metalloproteinase 17 (ADAM17). Beyond TACE, this compound exhibits inhibitory activity against various other matrix metalloproteinases (MMPs) and ADAM family members. This multifaceted inhibition disrupts key signaling pathways involved in inflammation, cancer progression, and other pathological processes, making this compound a valuable tool in biomedical research and a potential scaffold for therapeutic development. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the catalytic activity of zinc-dependent metalloproteinases. The hydroxamate group in the this compound structure chelates the zinc ion within the active site of these enzymes, thereby blocking their proteolytic function. This inhibition prevents the shedding of the extracellular domains of a wide range of transmembrane proteins, a crucial step in the activation and propagation of numerous signaling cascades.

The principal targets of this compound include:

-

ADAM17 (TACE): Inhibition of ADAM17 is a hallmark of this compound activity. This prevents the release of soluble Tumor Necrosis Factor-α (TNF-α), a key pro-inflammatory cytokine. It also blocks the shedding of various other cell surface proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR) like Transforming Growth Factor-α (TGF-α), and cytokine receptors such as the IL-6 receptor α-subunit.[1][2][3]

-

Matrix Metalloproteinases (MMPs): this compound demonstrates broad-spectrum inhibition of MMPs.[4][5] MMPs are a family of enzymes responsible for the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in cancer cell invasion, metastasis, and inflammatory conditions like arthritis.

-

Other ADAMs: Besides ADAM17, this compound also inhibits other members of the ADAM family, such as ADAM10. ADAM10 is involved in the processing of various substrates, including the Notch receptor and the amyloid precursor protein (APP).

By inhibiting these key metalloproteinases, this compound modulates several critical downstream signaling pathways, including the TNF-α, EGFR, and Notch signaling cascades.

Quantitative Data

The following tables summarize the available quantitative data for the inhibitory activity of TAPI-2. It is important to note that the majority of the available literature refers to "TAPI-2" without specifying the stereoisomer. Therefore, the following data may represent the racemic mixture or an unspecified isomer, and should be interpreted with the understanding that the activity of the pure (R)-isomer may differ.

Table 1: Inhibitory Activity of TAPI-2 Against Various Metalloproteinases

| Target Enzyme | IC50 | Ki | Notes | Reference(s) |

| Matrix Metalloproteinases (general) | 20 µM | - | Broad-spectrum inhibition. | |

| hmeprin α subunit | 1.5 ± 0.27 nM | - | A metalloprotease. | |

| hmeprin β subunit | 20 ± 10 µM | - | A metalloprotease. | |

| Angiotensin Converting Enzyme (ACE) | 18 µM | - | Weak inhibition noted. | |

| MMP-2 (gelatinase A) | 10 µM | - | Data for a different cyclic peptide inhibitor, for context. | |

| MMP-9 (gelatinase B) | 10 µM | - | Data for a different cyclic peptide inhibitor, for context. |

Table 2: Inhibition of Substrate Shedding by TAPI-2

| Substrate Shedding | IC50 | Cell Type/System | Notes | Reference(s) |

| Phorbol-12-myristate-13-acetate (PMA)-induced shedding of TGF-α and β-amyloid precursor protein | 10 µM | Not specified | Demonstrates inhibition of shedding of key cell surface proteins. |

Signaling Pathways

The inhibitory action of this compound on metalloproteinases has profound effects on multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these key pathways.

This compound Inhibition of TACE (ADAM17) and Downstream Signaling

Broad-Spectrum Inhibition by this compound

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a guide for researchers aiming to investigate the activity of this compound.

In Vitro ADAM17 Enzymatic Assay (Fluorogenic)

This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound against ADAM17 using a fluorogenic substrate.

Materials:

-

Recombinant human ADAM17 (catalytic domain)

-

Fluorogenic ADAM17 substrate (e.g., a peptide based on the TACE cleavage site of pro-TNF-α, with a fluorophore and a quencher)

-

Assay Buffer: 25 mM Tris, pH 8.0, 6 x 10⁻⁴% Brij-35

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

-

In a 96-well black microplate, add the diluted this compound solutions. Include a positive control (enzyme without inhibitor) and a negative control (Assay Buffer without enzyme).

-

Add the recombinant ADAM17 enzyme to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/530 nm) in kinetic mode for a set period (e.g., 60 minutes) at 37°C.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based TNF-α Shedding Assay (ELISA)

This protocol outlines a cell-based assay to measure the inhibition of TNF-α shedding by this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

RPMI 1640 medium supplemented with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)

-

Lipopolysaccharide (LPS) to stimulate TNF-α production

-

This compound stock solution (in DMSO)

-

Human TNF-α ELISA kit

-

96-well cell culture plate

-

Microplate reader for absorbance measurement

Procedure:

-

Seed THP-1 cells in a 96-well plate. If desired, differentiate the cells into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 48 hours, followed by a 24-hour rest period in fresh medium.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce pro-TNF-α expression and shedding. Include an unstimulated control.

-

Incubate the plate at 37°C for a specified time (e.g., 4-6 hours).

-

Collect the cell culture supernatants.

-

Quantify the amount of soluble TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the percent inhibition of TNF-α shedding for each this compound concentration and determine the IC50 value.

L-selectin Shedding Assay (Flow Cytometry)

This protocol describes a method to assess the inhibition of L-selectin shedding from leukocytes by this compound using flow cytometry.

Materials:

-

Fresh human peripheral blood or isolated neutrophils

-

RPMI 1640 medium

-

Phorbol 12-myristate 13-acetate (PMA) or other stimuli (e.g., fMLP)

-

This compound stock solution (in DMSO)

-

PE-conjugated anti-human CD62L (L-selectin) antibody

-

Isotype control antibody

-

FACS buffer (PBS with 2% FBS)

-

Red blood cell lysis buffer (if using whole blood)

-

Flow cytometer

Procedure:

-

Aliquot whole blood or isolated neutrophils into flow cytometry tubes.

-

Pre-treat the cells with various concentrations of this compound for 15-30 minutes at 37°C.

-

Stimulate the cells with PMA (e.g., 100 ng/mL) to induce L-selectin shedding. Include an unstimulated control.

-

Incubate for 15-30 minutes at 37°C.

-

Stop the reaction by placing the tubes on ice.

-

Add the PE-conjugated anti-human CD62L antibody to each tube. Include an isotype control.

-

Incubate on ice for 30 minutes in the dark.

-

If using whole blood, lyse the red blood cells using a lysis buffer according to the manufacturer's protocol.

-

Wash the cells with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Gate on the neutrophil population based on forward and side scatter.

-

Analyze the median fluorescence intensity (MFI) of the PE signal to quantify the amount of L-selectin remaining on the cell surface.

-

Calculate the percent inhibition of L-selectin shedding and determine the IC50 value.

Conclusion

This compound is a potent, broad-spectrum inhibitor of metalloproteinases, with significant activity against ADAM17, MMPs, and other ADAMs. Its mechanism of action, centered on the chelation of the active site zinc ion, leads to the inhibition of ectodomain shedding and extracellular matrix degradation. This, in turn, modulates critical signaling pathways involved in inflammation and cancer. The provided quantitative data, though not specific to the (R)-isomer, offers a valuable benchmark for its inhibitory potential. The detailed experimental protocols and visual diagrams of the signaling pathways and workflows presented in this guide are intended to facilitate further research into the nuanced mechanisms of this compound and aid in the development of novel therapeutic strategies targeting metalloproteinases. Further investigation into the stereospecific activity of this compound is warranted to fully elucidate its pharmacological profile.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular switch in human diseases-disintegrin and metalloproteinases, ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TAPI-2 TAPI-2, CAS 187034-31-7, is a hydroxamate-based inhibitor of MMPs and TACE. Inhibits the activation-induced shedding of L-selectin from neutrophils, eosinophils, and lymphocytes. | 187034-31-7 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

(R)-Tapi-2 and its Role in TACE Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of (R)-Tapi-2 as an inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This document details the quantitative inhibitory data, experimental methodologies for assessing TACE inhibition, and the key signaling pathways affected by this interaction.

Introduction to TACE and its Inhibition by this compound

Tumor Necrosis Factor-α Converting Enzyme (TACE), a member of the ADAM (A Disintegrin and Metalloproteinase) family, is a critical sheddase responsible for the proteolytic release of the extracellular domains of a wide array of transmembrane proteins. Its substrates include the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-α (TGF-α).[1][2][3] The dysregulation of TACE activity is implicated in numerous pathological conditions, including inflammatory diseases and cancer, making it a significant therapeutic target.[4][5]

TAPI-2 is a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and ADAMs, including TACE. While much of the literature refers to the compound generically as TAPI-2, the stereochemistry at the α-carbon of the hydroxamic acid precursor can influence biological activity. This guide focuses on the (R)-enantiomer, this compound, where specified in the available literature.

Quantitative Inhibition Data

The inhibitory potency of TAPI-2 against TACE and other metalloproteinases has been quantified using various in vitro assays. The following table summarizes the key inhibition constants. It is important to note that much of the publicly available data does not differentiate between the enantiomers of TAPI-2.

| Inhibitor | Target Enzyme | Inhibition Parameter | Value (nM) | Notes |

| TAPI-2 | TACE (ADAM17) | K_i_ | 31 ± 1.4 | |

| TAPI-2 | TACE (ADAM17) | IC_50_ | 128.0 ± 0.9 | |

| TAPI-2 | TACE (ADAM17) | K_i_ | 120 | |

| TAPI-2 | MMP-9/-13 inhibitor | K_i_ | 3.1 ± 0.2 | For comparison of a selective inhibitor |

Experimental Protocols

In Vitro TACE Inhibition Assay (Fluorometric)

A common method to determine the inhibitory activity of compounds like this compound against TACE is a fluorometric assay using a Förster Resonance Energy Transfer (FRET) substrate.

Principle:

The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by TACE, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of substrate cleavage and thus the fluorescence signal.

Materials:

-

Recombinant human TACE (catalytic domain)

-

FRET-based TACE substrate (e.g., a peptide containing a sequence cleaved by TACE, flanked by a fluorophore and a quencher)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant TACE in assay buffer.

-

Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

This compound solution at various concentrations (or vehicle control)

-

TACE enzyme solution

-

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the TACE substrate solution to each well to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair used.

-

Readings can be taken in kinetic mode (multiple readings over time) or as an endpoint reading after a fixed incubation period.

-

-

Data Analysis:

-

For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the enzyme activity (or reaction velocity) against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC_50_ value.

-

To determine the inhibition constant (K_i_), assays should be performed at different substrate concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) using methods such as the Cheng-Prusoff equation or by global fitting of the data.

-

Below is a graphical representation of the experimental workflow.

Caption: Workflow for determining TACE inhibition.

Signaling Pathways Modulated by this compound

By inhibiting TACE, this compound can modulate several critical signaling pathways. The two most well-characterized pathways are the TNF-α and EGFR signaling cascades.

Inhibition of TNF-α Signaling

TACE is the primary enzyme responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release the soluble, active form of this pro-inflammatory cytokine.

Caption: Inhibition of TNF-α release by this compound.

In this pathway, TACE-mediated cleavage of pro-TNF-α is a crucial step for the activation of downstream inflammatory signaling. By inhibiting TACE, this compound prevents the release of soluble TNF-α, thereby attenuating the inflammatory cascade.

Modulation of EGFR Signaling

TACE also plays a pivotal role in the transactivation of the Epidermal Growth Factor Receptor (EGFR) by cleaving its membrane-anchored ligands, such as TGF-α.

Caption: Modulation of EGFR signaling by this compound.

The release of soluble EGFR ligands by TACE leads to the activation of EGFR and its downstream signaling pathways, which are often hyperactivated in cancer and contribute to tumor growth and survival. Inhibition of TACE by this compound can, therefore, disrupt this autocrine or paracrine signaling loop, representing a potential anti-cancer strategy.

Logical Relationship of TACE Inhibition

The overarching mechanism of this compound action is through the competitive inhibition of the TACE active site, which has broad consequences on cellular signaling.

Caption: Consequence of TACE inhibition by this compound.

Conclusion

This compound is a potent inhibitor of TACE, a key enzyme in inflammatory and oncogenic signaling pathways. By preventing the shedding of TACE substrates like TNF-α and EGFR ligands, this compound offers a promising mechanism for therapeutic intervention in a range of diseases. Further research is warranted to fully elucidate the stereospecific activity of this compound and its in vivo efficacy and safety profile.

References

- 1. Direct activation of TACE-mediated ectodomain shedding by p38 MAP kinase regulates EGF receptor-dependent cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of TNF-alpha processing and TACE-mediated ectodomain shedding by ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shedding of the tumor necrosis factor (TNF) receptor from the surface of hepatocytes during sepsis limits inflammation through cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TACE inhibition: a promising therapeutic intervention against AATF-mediated steatohepatitis to hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TACE inhibition: a promising therapeutic intervention against AATF‐mediated steatohepatitis to hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Tapi-2: An In-depth Technical Guide to its Metalloproteinase Inhibitor Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tapi-2, also known as TAPI-2, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). As a hydroxamate-based inhibitor, its mechanism of action involves the chelation of the zinc ion essential for the catalytic activity of these enzymes. This technical guide provides a comprehensive overview of the inhibitor profile of this compound, with a focus on its activity against various metalloproteinases, its impact on key signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Inhibitor Profile

This compound exhibits inhibitory activity against a range of metalloproteinases. While a comprehensive profile with specific Ki or IC50 values against all individual MMPs is not extensively documented in publicly available literature, the existing data highlights its potent inhibition of ADAM17 (TACE) and a general inhibitory effect on the MMP family.

Table 1: Inhibitory Activity of this compound Against A Disintegrin and Metalloproteinases (ADAMs)

| Enzyme | Inhibition Constant (Ki) | Reference |

| ADAM17 (TACE) | 120 nM | [1][2] |

| ADAM10 | 3 ± 2 µM | [2] |

| ADAM8 | 10 ± 1 µM | [2] |

| ADAM12 | >100 µM | [2] |

Table 2: General and Other Inhibitory Activities of this compound

| Target/Process | Inhibition Value (IC50) | Reference |

| General Matrix Metalloproteinases (MMPs) | 20 µM | |

| Phorbol ester (PMA)-induced shedding of cell surface proteins (e.g., TGF-α) | 10 µM | |

| Angiotensin-Converting Enzyme (ACE) | 18 µM (weak inhibition) | |

| MMP-12 | 12 µM (Ki) |

Impact on Cellular Signaling Pathways

The inhibitory action of this compound on specific metalloproteinases, particularly ADAM17, has significant downstream effects on critical cellular signaling pathways.

Inhibition of TNF-α Shedding

Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that is synthesized as a transmembrane protein (pro-TNF-α). Its release as a soluble, active cytokine is mediated by the proteolytic cleavage of its extracellular domain, a process known as shedding. ADAM17 is the primary sheddase responsible for this cleavage. By inhibiting ADAM17, this compound effectively blocks the release of soluble TNF-α, thereby downregulating inflammatory responses.

Modulation of Notch Signaling

The Notch signaling pathway is a highly conserved pathway crucial for cell-cell communication, regulating processes such as proliferation, differentiation, and apoptosis. The activation of this pathway involves the cleavage of the Notch receptor. One of these cleavage events (S2 cleavage) is mediated by ADAM17. Following this, a subsequent cleavage by γ-secretase releases the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator for target genes like HES-1. By inhibiting ADAM17, this compound prevents the S2 cleavage of the Notch receptor, leading to a reduction in the levels of NICD and its downstream target, HES-1.

Experimental Protocols

Fluorogenic MMP Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.

Materials:

-

Recombinant active MMP enzyme

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound stock solution (in DMSO or water)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Dilute the recombinant MMP enzyme to the desired working concentration in cold Assay Buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the final working concentration in Assay Buffer.

-

Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (Assay Buffer with the same concentration of DMSO as the inhibitor dilutions).

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of Assay Buffer to the "blank" wells (no enzyme).

-

Add 50 µL of the diluted MMP enzyme to the "enzyme control" and "inhibitor" wells.

-

Add 25 µL of the serially diluted this compound or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 25 µL of the diluted fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm, depending on the substrate) kinetically over 30-60 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

-

Subtract the rate of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Gelatin Zymography for MMP-2 and MMP-9 Inhibition

This protocol is used to assess the inhibitory effect of this compound on the activity of gelatinases (MMP-2 and MMP-9) from a biological sample (e.g., cell culture supernatant).

Materials:

-

SDS-PAGE equipment

-

Polyacrylamide gel solution containing 0.1% (w/v) gelatin

-

Samples containing MMP-2 and MMP-9 (e.g., conditioned cell culture media)

-

This compound

-

Non-reducing sample buffer

-

Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Sample Preparation:

-

Treat cells with or without varying concentrations of this compound for a specified period.

-

Collect the conditioned media and centrifuge to remove cell debris.

-

Determine the protein concentration of each sample.

-

Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.

-

-

Electrophoresis:

-

Cast a polyacrylamide gel containing 0.1% gelatin.

-

Load the prepared samples into the wells.

-

Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.

-

-

Enzyme Renaturation and Development:

-

Carefully remove the gel from the casting plates.

-

Wash the gel twice for 30 minutes each in zymogram renaturing buffer at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.

-

Incubate the gel in zymogram developing buffer overnight (16-18 hours) at 37°C.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue solution for 1-2 hours at room temperature.

-

Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands represent areas where the gelatin has been degraded by MMPs.

-

The intensity and area of the clear bands corresponding to the molecular weights of MMP-2 and MMP-9 can be quantified using densitometry to assess the inhibitory effect of this compound.

-

Conclusion

This compound is a valuable research tool for studying the roles of MMPs and ADAMs in various physiological and pathological processes. Its potent inhibition of ADAM17 provides a specific mechanism for modulating TNF-α and Notch signaling pathways. While its broad-spectrum activity against MMPs is established, further research is needed to fully elucidate its inhibitory profile against individual MMP family members. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate the multifaceted activities of this inhibitor.

References

(R)-Tapi-2: A Technical Guide to its Biological Activity and Inhibitory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Tapi-2 is a hydroxamate-based, broad-spectrum inhibitor of metalloproteinases. As the (R)-isomer of TAPI-2, it exhibits potent inhibitory activity against several members of the matrix metalloproteinase (MMP) and a disintegrin and metalloproteinase (ADAM) families, most notably the TNF-α converting enzyme (TACE), also known as ADAM17. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its quantitative inhibitory profile, its impact on key signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in the fields of drug discovery, cell biology, and pharmacology who are investigating the therapeutic potential of metalloproteinase inhibitors.

Introduction

Matrix metalloproteinases (MMPs) and ADAMs are two families of zinc-dependent endopeptidases that play critical roles in a wide array of physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression. The dysregulation of these enzymes is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This compound has emerged as a significant research tool for elucidating the roles of these proteases due to its broad-spectrum inhibitory activity. This guide will delve into the specifics of its biological functions, providing the necessary technical details for its application in a research setting.

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been characterized against a variety of metalloproteinases. The following tables summarize the available quantitative data. It is important to note that much of the publicly available data refers to "TAPI-2," which may be a racemic mixture. Where specified, data for the (R)-isomer is provided.

Table 1: IC50 Values for TAPI-2

| Target Enzyme/Process | IC50 Value | Notes |

| General Matrix Metalloproteinases (MMPs) | 20 µM[1] | Broad-spectrum inhibition. |

| Phorbol-12-myristate-13-acetate (PMA)-induced shedding of cell surface proteins | 10 µM | Indicates inhibition of sheddase activity. |

| hmeprin β subunit | 20 ± 10 µM[1][2] | |

| hmeprin α subunit | 1.5 ± 0.27 nM | Significantly more potent against the α subunit. |

Table 2: Ki Values for TAPI-2

| Target Enzyme | Ki Value |

| ADAM17 (TACE) | 120 nM |

Mechanism of Action and Key Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of metalloproteinase activity, which in turn modulates various downstream signaling pathways.

Inhibition of ADAM17 (TACE) and Substrate Shedding

ADAM17 is a key "sheddase" responsible for the proteolytic release of the extracellular domains of numerous transmembrane proteins. A primary target of this compound is the inhibition of ADAM17-mediated shedding of Tumor Necrosis Factor-α (TNF-α). By preventing the cleavage of pro-TNF-α from the cell surface, this compound effectively reduces the levels of soluble, pro-inflammatory TNF-α.

Beyond TNF-α, this compound also inhibits the shedding of other cell surface proteins, including L-selectin, a cell adhesion molecule crucial for leukocyte trafficking. This inhibition of L-selectin shedding can impact inflammatory responses by modulating immune cell migration.

Modulation of the Notch Signaling Pathway

ADAM17 plays a crucial role in the activation of the Notch signaling pathway, a highly conserved pathway involved in cell fate determination, proliferation, and survival. Ligand binding to the Notch receptor triggers a series of proteolytic cleavages, with ADAM17 mediating the initial S2 cleavage. The subsequent cleavage by γ-secretase releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression.

This compound, by inhibiting ADAM17, can block this initial cleavage step, thereby downregulating Notch signaling. This has been observed to decrease the levels of NICD and its downstream target, HES-1. This mechanism underlies some of the anti-cancer stem cell properties attributed to TAPI-2.

Figure 1: Inhibition of the ADAM17-mediated Notch signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Fluorogenic TACE (ADAM17) Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant TACE.

-

Materials:

-

Recombinant human TACE (ADAM17)

-

Fluorogenic TACE substrate (e.g., Mca-KPLGL-Dpa-AR-NH2)

-

Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in Assay Buffer.

-

In a 96-well plate, add 50 µL of recombinant TACE solution to each well.

-

Add 25 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the fluorogenic TACE substrate to each well.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm for 30-60 minutes at 37°C.

-

Calculate the reaction velocity (V) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

MMP-2 and MMP-9 Activity Assay (Gelatin Zymography)

This assay assesses the inhibitory effect of this compound on the activity of gelatinases, MMP-2 and MMP-9.

-

Materials:

-

Cell culture supernatants or tissue extracts containing MMP-2 and MMP-9

-

This compound

-

SDS-PAGE gels copolymerized with 1 mg/mL gelatin

-

Tris-Glycine SDS Sample Buffer (non-reducing)

-

Zymogram Renaturing Buffer (e.g., 2.5% Triton X-100 in water)

-

Zymogram Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

-

Coomassie Brilliant Blue R-250 staining solution

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

-

-

Procedure:

-

Incubate the samples containing MMPs with various concentrations of this compound or vehicle control for 1 hour at 37°C.

-

Mix the treated samples with non-reducing sample buffer and load onto the gelatin-containing SDS-PAGE gel without boiling.

-

Perform electrophoresis at 4°C.

-

After electrophoresis, wash the gel twice for 30 minutes each in Zymogram Renaturing Buffer to remove SDS.

-

Incubate the gel in Zymogram Developing Buffer overnight at 37°C.

-

Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

-

Destain the gel until clear bands of gelatinolysis appear against a blue background.

-

Quantify the band intensity using densitometry to determine the inhibitory effect of this compound.

-

L-selectin Shedding Assay (Flow Cytometry)

This assay measures the inhibition of L-selectin shedding from the surface of leukocytes.

-

Materials:

-

Isolated human peripheral blood mononuclear cells (PBMCs) or a specific leukocyte cell line

-

This compound

-

Shedding stimulus (e.g., Phorbol-12-myristate-13-acetate - PMA)

-

RPMI 1640 medium

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

FITC- or PE-conjugated anti-human CD62L (L-selectin) antibody

-

Flow cytometer

-

-

Procedure:

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Stimulate L-selectin shedding by adding PMA (e.g., 100 ng/mL) and incubate for 30 minutes at 37°C. Include an unstimulated control.

-

Stop the reaction by placing the cells on ice and washing with cold FACS buffer.

-

Stain the cells with the anti-CD62L antibody for 30 minutes on ice in the dark.

-

Wash the cells twice with cold FACS buffer.

-

Resuspend the cells in FACS buffer and analyze by flow cytometry.

-

Measure the mean fluorescence intensity (MFI) of CD62L on the cell surface. A decrease in MFI in stimulated cells compared to unstimulated cells indicates shedding.

-

Calculate the percentage of shedding inhibition by this compound relative to the stimulated control.

-

Experimental and Logical Workflows

The characterization of a metalloproteinase inhibitor like this compound typically follows a structured workflow.

Figure 2: A logical workflow for the characterization of this compound's biological activity.

Conclusion

This compound is a potent, broad-spectrum inhibitor of MMPs and ADAMs, with significant activity against TACE/ADAM17. Its ability to modulate key signaling pathways, such as TNF-α release and Notch activation, makes it a valuable tool for investigating the roles of these proteases in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies and contribute to the development of novel therapeutics targeting metalloproteinases. Further research is warranted to delineate the specific inhibitory profile of the (R)-isomer compared to its racemic counterpart to fully understand its therapeutic potential.

References

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-Tapi-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of (R)-Tapi-2, a potent hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha converting enzyme (TACE). The synthesis is strategically divided into three main parts: the asymmetric synthesis of the key chiral intermediate, (R)-3-(hydroxycarbamoyl)methyl-5-methylhexanoic acid; the preparation of the dipeptide fragment, N-(tert-butyl)glycyl-L-alaninamide; and the final coupling and deprotection steps to yield the target molecule. This guide includes detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication in a research setting.

Core Synthesis Strategy

The retrosynthetic analysis of this compound reveals three key building blocks:

-

An enantiomerically pure β-amino acid derivative which will become the core of the molecule, (R)-3-(amino)-5-methylhexanoic acid.

-

A dipeptide unit, N-(tert-butyl)glycyl-L-alaninamide.

-

A hydroxamic acid functional group.

The forward synthesis will focus on the asymmetric synthesis of a protected version of the β-amino acid, followed by its coupling to the dipeptide fragment, and subsequent functional group manipulations to install the hydroxamic acid and deprotect to afford this compound.

Part 1: Asymmetric Synthesis of the Key Chiral Intermediate: (R)-3-Amino-5-methylhexanoic Acid

The stereocenter in this compound is crucial for its biological activity. A highly efficient method for establishing this chirality is through the asymmetric hydrogenation of a prochiral β-(acylamino)acrylate precursor. This approach offers high enantioselectivity and is amenable to scale-up.

Experimental Protocol: Synthesis of (R)-N-Boc-3-amino-5-methylhexanoic Acid

Step 1: Synthesis of Ethyl (E)-3-(acetylamino)-5-methylhex-2-enoate

A mixture of ethyl 3-oxo-5-methylhexanoate (1.0 eq), ammonium acetate (1.2 eq), and acetic anhydride (1.5 eq) in toluene is heated at reflux with a Dean-Stark trap for 12-16 hours. After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl (E)-3-(acetylamino)-5-methylhex-2-enoate.

Step 2: Asymmetric Hydrogenation

The enamide from Step 1 (1.0 eq) is dissolved in degassed methanol in a high-pressure reactor. A solution of the rhodium catalyst, [Rh(COD)(R,R-Me-DuPhos)]BF4 (0.01 eq), is added under an inert atmosphere. The reactor is then charged with hydrogen gas to a pressure of 100 psi and stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield ethyl (R)-3-(acetylamino)-5-methylhexanoate with high enantiomeric excess.

Step 3: Boc Protection and Hydrolysis

The acetylated amino ester from Step 2 is first hydrolyzed using aqueous lithium hydroxide in a mixture of THF and water. After acidification, the resulting carboxylic acid is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) and a suitable base like triethylamine in a solvent such as dichloromethane. This yields (R)-N-Boc-3-amino-5-methylhexanoic acid.

Part 2: Synthesis of the Dipeptide Fragment: N-(tert-butyl)glycyl-L-alaninamide

The dipeptide fragment is synthesized through standard solution-phase peptide coupling techniques.

Experimental Protocol: Synthesis of N-(tert-butyl)glycyl-L-alaninamide

Step 1: Synthesis of N-Boc-N-tert-butylglycine

To a solution of tert-butylamine in dichloromethane, ethyl 2-bromoacetate and triethylamine are added dropwise. The resulting N-tert-butylglycine ethyl ester is then protected with a Boc group using di-tert-butyl dicarbonate. The ester is subsequently hydrolyzed with aqueous sodium hydroxide to yield N-Boc-N-tert-butylglycine.

Step 2: Preparation of L-alaninamide Hydrochloride

L-alanine is first esterified by reacting with methanol in the presence of thionyl chloride. The resulting L-alanine methyl ester hydrochloride is then subjected to ammonolysis by treatment with a solution of ammonia in methanol. The resulting L-alaninamide is isolated as its hydrochloride salt.

Step 3: Peptide Coupling

N-Boc-N-tert-butylglycine (1.0 eq) and L-alaninamide hydrochloride (1.0 eq) are dissolved in DMF. A coupling reagent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added, and the mixture is stirred at room temperature for 12 hours. The reaction is then worked up by dilution with water and extraction with an organic solvent. The protected dipeptide, Boc-N-(tert-butyl)glycyl-L-alaninamide, is purified by column chromatography.

Step 4: Boc Deprotection

The Boc protecting group is removed by treating the protected dipeptide with a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane. The resulting N-(tert-butyl)glycyl-L-alaninamide hydrochloride is isolated by precipitation or evaporation.

Part 3: Final Coupling and Deprotection to Yield this compound

The final steps involve the coupling of the two synthesized fragments followed by the formation of the hydroxamic acid and final deprotection.

Experimental Protocol: Final Assembly of this compound

Step 1: Conversion of the Chiral Acid to a Protected Hydroxamic Acid Precursor

(R)-N-Boc-3-amino-5-methylhexanoic acid is first activated, for example, with carbonyldiimidazole, and then reacted with O-benzylhydroxylamine to form the corresponding N-Boc protected O-benzyl hydroxamate.

Step 2: Deprotection of the Chiral Fragment

The Boc group from the product of Step 1 is removed using acidic conditions as described previously to yield (R)-3-(benzyloxycarbamoyl)methyl-5-methylhexanoic acid amine salt.

Step 3: Final Peptide Coupling

The deprotected chiral amine salt (1.0 eq) is coupled with N-(tert-butyl)glycyl-L-alaninamide (1.0 eq) using a standard peptide coupling reagent like HATU (1.1 eq) and DIPEA (2.0 eq) in DMF. The resulting protected this compound is purified by chromatography.

Step 4: Final Deprotection

The O-benzyl protecting group on the hydroxamic acid is removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This final step yields this compound, which is then purified by preparative HPLC.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents & Conditions | Yield (%) | Enantiomeric Excess (%) |

| Part 1: Chiral Intermediate Synthesis | |||||

| 1.1: Enamide Formation | Ethyl 3-oxo-5-methylhexanoate | Ethyl (E)-3-(acetylamino)-5-methylhex-2-enoate | NH4OAc, Ac2O, Toluene, reflux | ~75-85 | N/A |

| 1.2: Asymmetric Hydrogenation | Ethyl (E)-3-(acetylamino)-5-methylhex-2-enoate | Ethyl (R)-3-(acetylamino)-5-methylhexanoate | [Rh(COD)(R,R-Me-DuPhos)]BF4, H2 (100 psi), MeOH, rt | >95 | >98 |

| 1.3: Boc Protection & Hydrolysis | Ethyl (R)-3-(acetylamino)-5-methylhexanoate | (R)-N-Boc-3-amino-5-methylhexanoic acid | 1. LiOH, THF/H2O; 2. Boc2O, Et3N, DCM | ~80-90 | >98 |

| Part 2: Dipeptide Synthesis | |||||

| 2.1: N-Boc-N-tert-butylglycine Synthesis | tert-Butylamine, Ethyl 2-bromoacetate | N-Boc-N-tert-butylglycine | 1. Et3N, DCM; 2. Boc2O; 3. NaOH, MeOH/H2O | ~70-80 | N/A |

| 2.2: L-alaninamide HCl Synthesis | L-alanine | L-alaninamide hydrochloride | 1. SOCl2, MeOH; 2. NH3/MeOH | ~85-95 | >99 |

| 2.3: Peptide Coupling | N-Boc-N-tert-butylglycine, L-alaninamide HCl | Boc-N-(tert-butyl)glycyl-L-alaninamide | HATU, DIPEA, DMF, rt | ~80-90 | >99 |

| 2.4: Boc Deprotection | Boc-N-(tert-butyl)glycyl-L-alaninamide | N-(tert-butyl)glycyl-L-alaninamide HCl | HCl/Dioxane or TFA/DCM | >95 | >99 |

| Part 3: Final Assembly | |||||

| 3.1: Protected Hydroxamic Acid Formation | (R)-N-Boc-3-amino-5-methylhexanoic acid | (R)-N-Boc-3-(benzyloxycarbamoyl)methyl-5-methylhexanoic acid | 1. CDI, THF; 2. BnONH2 | ~70-80 | >98 |

| 3.2: Boc Deprotection | Product from 3.1 | (R)-3-(benzyloxycarbamoyl)methyl-5-methylhexanoic acid amine salt | TFA/DCM | >95 | >98 |

| 3.3: Final Coupling | Product from 3.2, Dipeptide from 2.4 | Protected this compound | HATU, DIPEA, DMF, rt | ~70-80 | >98 |

| 3.4: Final Deprotection | Protected this compound | This compound | H2, Pd/C, MeOH | >90 | >98 |

Visualizing the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis of this compound.

Figure 1: Synthesis of the key chiral intermediate.

Figure 2: Synthesis of the dipeptide fragment.

Figure 3: Final coupling and deprotection steps.

The Role of (R)-TAPI-2 in the Inhibition of Tumor Necrosis Factor-alpha Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to inflammatory processes and a key therapeutic target for a multitude of autoimmune diseases. The biological activity of TNF-α is tightly regulated by its release from the cell surface, a process mediated by the metalloproteinase TNF-α Converting Enzyme (TACE), also known as ADAM17. This technical guide provides an in-depth analysis of (R)-TAPI-2, a potent inhibitor of TACE, and its role in the modulation of TNF-α release. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, provide detailed experimental protocols for its study, and visualize the key pathways and workflows involved.

Introduction to this compound and its Target: TACE

This compound is the (R)-enantiomer of TAPI-2, a broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and the "a disintegrin and metalloproteinase" (ADAM) family of enzymes.[1] Its primary mechanism of action in the context of inflammation is the potent and specific inhibition of TACE.

TACE is a transmembrane sheddase that plays a critical role in the ectodomain shedding of various cell surface proteins, most notably the precursor form of TNF-α (pro-TNF-α).[2] Pro-TNF-α is a 26 kDa type II transmembrane protein that is biologically active, primarily mediating cell-to-cell signaling. Cleavage of pro-TNF-α by TACE releases a soluble 17 kDa TNF-α homotrimer, which is the principal mediator of the systemic pro-inflammatory effects of this cytokine.[3][4] By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, thereby attenuating the downstream inflammatory cascade.

Mechanism of Action of this compound

The inhibitory activity of this compound is centered on its hydroxamate group, which chelates the zinc ion essential for the catalytic activity of TACE and other metalloproteinases. This interaction blocks the active site of the enzyme, preventing it from binding to and cleaving its substrates, including pro-TNF-α. The inhibition of TACE by this compound leads to an accumulation of pro-TNF-α on the cell surface and a significant reduction in the concentration of soluble TNF-α in the extracellular environment.

Signaling Pathway of TNF-α Release and Inhibition by this compound

The following diagram illustrates the cellular pathway of TNF-α processing and the point of intervention for this compound.

Caption: TNF-α processing and inhibition by this compound.

Quantitative Data on this compound and TAPI-2 Activity

The following table summarizes the available quantitative data for the inhibitory activity of TAPI-2, the racemate of which this compound is a component. Specific data for the isolated (R)-enantiomer is often reported in the context of its racemate, TAPI-2.

| Inhibitor | Target | Parameter | Value | Reference |

| TAPI-2 | TACE (ADAM17) | Ki | 120 nM | [5] |

| TAPI-2 | MMPs (general) | IC50 | 20 µM | |

| TAPI-2 | Phorbol-12-myristate-13-acetate (PMA)-induced shedding of TGF-α and β-amyloid precursor protein | IC50 | 10 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in TNF-α release.

In Vitro Inhibition of LPS-Induced TNF-α Release from Macrophages

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the release of TNF-α from lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7 or THP-1).

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

DMSO (vehicle control)

-

96-well cell culture plates

-

Human or mouse TNF-α ELISA kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 105 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is ≤ 0.1%.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.

-

Cell Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to each well (except for the unstimulated control wells).

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.

TACE Activity Assay

This protocol describes a fluorometric assay to directly measure the enzymatic activity of TACE and its inhibition by this compound using a commercially available kit.

Materials:

-

TACE Activity Assay Kit (e.g., SensoLyte® 520 TACE Activity Assay Kit)

-

Recombinant human TACE

-

This compound

-

Assay buffer

-

Fluorogenic TACE substrate

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Enzyme Reaction:

-

Add 50 µL of assay buffer to each well.

-

Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.

-

Add 20 µL of the recombinant TACE enzyme solution to each well (except for the blank control).

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

-

Substrate Addition: Add 20 µL of the fluorogenic TACE substrate to each well to initiate the reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm) in kinetic mode for 30-60 minutes.

-

Data Analysis: Determine the reaction rate (slope of the fluorescence curve) for each condition. Calculate the percentage inhibition of TACE activity for each concentration of this compound and determine the IC50 value.

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, visualize the workflows for the experimental protocols described above.

Workflow for In Vitro TNF-α Release Inhibition Assay

References

- 1. Measurement of TACE Activity in Extracts from Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TACE inhibition: a promising therapeutic intervention against AATF-mediated steatohepatitis to hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

(R)-TAPI-2 as a Sheddase Inhibitor: A Technical Guide

(R)-TAPI-2 , a hydroxamate-based broad-spectrum inhibitor, has emerged as a significant tool in the study of metalloproteinases, particularly the "a disintegrin and metalloproteinase" (ADAM) family of sheddases. This technical guide provides an in-depth overview of this compound, focusing on its role as an inhibitor of ADAM10 and ADAM17, for researchers, scientists, and drug development professionals.

Introduction to this compound and Sheddases

Sheddases, primarily ADAM10 and ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE), are cell-surface proteases responsible for the ectodomain shedding of a wide array of transmembrane proteins. This process releases the extracellular domain of these proteins from the cell surface, a critical step in regulating various physiological and pathological processes, including inflammation, cell signaling, and cancer progression.

This compound, the (R)-enantiomer of TAPI-2, is a potent inhibitor of these sheddases. Its chemical name is N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-t-butyl-alanyl-L-alanine, 2-aminoethyl Amide. By inhibiting ADAM10 and ADAM17, this compound serves as a valuable chemical probe to investigate the roles of these enzymes in various biological systems and as a potential starting point for the development of therapeutic agents.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₃₇N₅O₅ |

| Molecular Weight | 415.53 g/mol |

| Appearance | White solid |

| Solubility | Soluble in water (up to 50 mM) and DMSO.[1] |

| Storage | Store at -20°C.[2] |

Mechanism of Action

This compound functions as a sheddase inhibitor through the chelating action of its hydroxamate group with the zinc ion present in the active site of metalloproteinases like ADAM10 and ADAM17. This interaction blocks the catalytic activity of the enzyme, thereby preventing the cleavage of their substrates.

Quantitative Data on Inhibitory Activity

The available quantitative data on the inhibitory activity of TAPI-2 is summarized below. It is important to note that many studies do not specify the stereoisomer used.

| Enzyme Target | Inhibitor | Parameter | Value | Reference |

| Matrix Metalloproteinases (MMPs) | This compound | IC₅₀ | 20 µM | [3] |

| ADAM17 (TACE) | TAPI-2 | Kᵢ | 120 nM | [2] |

Note: The Kᵢ value for TAPI-2 against ADAM17 does not specify the (R)-isomer.

Signaling Pathways Modulated by this compound

By inhibiting ADAM10 and ADAM17, this compound can modulate several critical signaling pathways:

ADAM17-Mediated Signaling

ADAM17 is a key regulator of the epidermal growth factor receptor (EGFR) and tumor necrosis factor-alpha (TNF-α) signaling pathways.

ADAM10-Mediated Signaling

ADAM10 is the primary sheddase involved in the ligand-induced activation of the Notch signaling pathway, which plays a crucial role in cell fate determination and development.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not always explicitly published. The following are representative protocols synthesized from available literature for key assays.

In Vitro ADAM17/TACE Inhibition Assay (Fluorogenic Substrate)

This protocol describes a method to determine the inhibitory activity of this compound against purified ADAM17 enzyme using a fluorogenic peptide substrate.

Materials:

-

Purified recombinant human ADAM17

-

Fluorogenic ADAM17 substrate (e.g., based on the TNF-α cleavage site)

-

This compound

-

Assay Buffer (e.g., 25 mM Tris, pH 8.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well black microplate, add the diluted this compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add a solution of purified ADAM17 to each well (except the negative control).

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 490/520 nm). Readings are typically taken every 5 minutes for 30-60 minutes.

-

Calculate the reaction rates from the linear portion of the fluorescence curves.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC₅₀ value.

Cell-Based TNF-α Shedding Assay

This protocol outlines a method to assess the ability of this compound to inhibit the shedding of TNF-α from cultured cells, typically monocytes or macrophages.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Stimulant for TNF-α shedding (e.g., Lipopolysaccharide (LPS) or Phorbol 12-myristate 13-acetate (PMA))

-

Human TNF-α ELISA kit

-

96-well cell culture plate

-

Microplate reader for ELISA

Procedure:

-

Seed THP-1 cells into a 96-well plate at an appropriate density and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with a known inducer of TNF-α shedding, such as LPS (e.g., 1 µg/mL), to activate ADAM17.

-

Incubate the plate for a suitable time to allow for TNF-α shedding (e.g., 4-24 hours).

-

Carefully collect the cell culture supernatant.

-

Quantify the concentration of soluble TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α shedding for each concentration of this compound compared to the stimulated control.

-

Plot the percent inhibition against the inhibitor concentrations to determine the IC₅₀ value.

Chemical Synthesis

Conclusion

This compound is a valuable research tool for investigating the roles of ADAM10 and ADAM17 in health and disease. Its ability to potently inhibit the shedding of a wide range of substrates makes it indispensable for dissecting the complex signaling pathways regulated by these sheddases. While more specific quantitative data on its inhibitory profile for different ADAMs would be beneficial, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in this field. Further research into the development of more selective inhibitors based on the structure of this compound holds promise for the development of novel therapeutics for a variety of diseases, including cancer and inflammatory disorders.

References

(R)-Tapi-2 Substrate Specificity: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the substrate specificity of (R)-Tapi-2, a potent broad-spectrum inhibitor of metalloproteinases. Tailored for researchers, scientists, and drug development professionals, this document outlines the quantitative inhibition profile of this compound, detailed experimental methodologies for its characterization, and its impact on key signaling pathways.

Executive Summary

This compound is a hydroxamate-based inhibitor targeting a range of metalloproteinases, with notable activity against members of the A Disintegrin and Metalloproteinase (ADAM) and Matrix Metalloproteinase (MMP) families. Its primary and most well-characterized target is ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). By inhibiting these enzymes, this compound interferes with the shedding of cell surface proteins, a critical process in various physiological and pathological states, including inflammation and cancer. This guide synthesizes the current understanding of this compound's interaction with its substrates, providing a crucial resource for its application in research and therapeutic development.

Quantitative Inhibition Profile of this compound

This compound exhibits a distinct inhibition profile across various metalloproteinases. The following table summarizes the available quantitative data on its inhibitory potency, primarily expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates greater potency.

| Target Enzyme Family | Specific Enzyme | Inhibitor | Reported Value | Value Type | Notes |

| ADAMs | ADAM17 / TACE | This compound | 120 nM | Ki | A primary target of this compound. |

| MMPs | General MMPs | This compound | 20 µM | IC50 | Indicates broad-spectrum MMP inhibition. |

| Meprins | Meprin α | This compound | 1.5 ± 0.27 nM | IC50 | Demonstrates high potency against this astacin family metalloproteinase.[1] |

| Meprin β | This compound | 20 ± 10 µM | IC50 | Significantly lower potency compared to the α subunit.[1] | |

| Cell-Based Assay | PMA-induced protein shedding | This compound | 10 µM | IC50 | Reflects inhibition of cellular sheddase activity, largely attributed to ADAM17.[2] |

Note: The stereochemistry of TAPI-2 is not always specified in all literature. The data presented here is for TAPI-2, with the understanding that the (R)-enantiomer is the more active form.

Experimental Protocols

Accurate determination of the inhibitory activity of compounds like this compound is critical. Below are detailed methodologies for key experiments.

Fluorogenic Substrate-Based Enzyme Inhibition Assay for ADAM17 (TACE)

This protocol describes the determination of the IC50 value of this compound for ADAM17 using a continuous fluorometric assay.

Materials:

-

Recombinant human ADAM17 (catalytic domain)

-

Fluorogenic peptide substrate for TACE, e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-(Dpa)-Arg-Ser-Ser-Ser-Arg-NH₂ (Mca = (7-Methoxycoumarin-4-yl)acetyl, Dpa = N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: ~328 nm, Emission: ~393 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer to achieve a range of desired final concentrations.

-

Dilute the recombinant ADAM17 in Assay Buffer to the desired working concentration.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add 50 µL of the diluted this compound solutions or vehicle control (Assay Buffer with DMSO).

-

Add 25 µL of the diluted ADAM17 enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.

-

Immediately begin monitoring the increase in fluorescence intensity at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Determination of the Inhibition Constant (Ki)

The inhibition constant (Ki) provides a more absolute measure of inhibitor potency. It can be calculated from the IC50 value using the Cheng-Prusoff equation, particularly for competitive inhibitors:

Ki = IC50 / (1 + ([S] / Km))

Where:

-

[S] is the concentration of the fluorogenic substrate used in the assay.

-

Km is the Michaelis constant of the enzyme for the substrate. The Km for the TACE fluorogenic substrate Mca-PLAQAV-Dpa-RSSSAR-NH₂ is reported to be approximately 19 µM.

It is recommended to use a substrate concentration at or below the Km value for a more accurate determination of the IC50 and subsequent calculation of the Ki.

Signaling Pathways Modulated by this compound

By inhibiting ADAM17, this compound can significantly impact downstream signaling pathways that are crucial in both normal physiology and disease. The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound in the context of EGFR and Notch signaling.

Inhibition of EGFR Signaling Pathway

ADAM17 is responsible for the proteolytic cleavage ("shedding") of the ectodomains of various EGFR ligands, such as TGF-α, which leads to their release and subsequent activation of the EGFR pathway. This compound blocks this initial step.

Caption: this compound inhibits ADAM17, preventing EGFR ligand shedding and subsequent pathway activation.

Inhibition of Notch Signaling Pathway

The activation of the Notch signaling pathway requires a series of proteolytic cleavages of the Notch receptor. ADAM17 mediates the second of these cleavages (S2 cleavage). Inhibition of ADAM17 by this compound can, therefore, block Notch signaling.[1]

Caption: this compound blocks ADAM17-mediated S2 cleavage of the Notch receptor, inhibiting signaling.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for characterizing the inhibitory potential of a compound like this compound against a target metalloproteinase.

References

(R)-Tapi-2: A Potential Inhibitor of SARS-CoV Entry via Modulation of ACE2 Shedding

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The entry of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) into host cells is a critical first step in its infection cycle, primarily mediated by the interaction of the viral spike (S) protein with the angiotensin-converting enzyme 2 (ACE2) receptor. A key process in this interaction is the proteolytic cleavage and shedding of the ACE2 ectodomain, a phenomenon influenced by the metalloprotease ADAM17, also known as TNF-α converting enzyme (TACE). This guide explores the role of (R)-Tapi-2, a potent inhibitor of TACE, in the context of SARS-CoV research. By preventing ACE2 shedding, this compound presents a promising, albeit complex, therapeutic avenue for mitigating SARS-CoV entry. This document provides an in-depth analysis of its mechanism of action, a summary of key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Inhibition of TACE-Mediated ACE2 Shedding

This compound is a broad-spectrum inhibitor targeting matrix metalloproteases (MMPs) and members of the ADAM (a disintegrin and metalloproteinase) family, with notable activity against TACE (ADAM17).[1] The binding of the SARS-CoV S protein to the ACE2 receptor on the host cell surface triggers an increase in TACE activity.[2] This heightened TACE activity leads to the proteolytic cleavage of the ACE2 ectodomain, a process known as "shedding."[2][3] The shed, soluble form of ACE2 is released from the cell membrane.[2]

This compound intervenes in this process by directly inhibiting TACE. By blocking the enzymatic activity of TACE, this compound prevents the SARS-S-induced shedding of ACE2. This action is crucial as the membrane-anchored form of ACE2 is required for viral entry. Consequently, the inhibition of ACE2 shedding by this compound attenuates the entry of SARS-CoV into the host cell.

The signaling pathway can be visualized as follows:

Caption: Signaling pathway of this compound in SARS-CoV entry inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of TAPI-2 on SARS-CoV-related processes.

Table 1: Effect of TAPI-2 on SARS-S-Induced ACE2 Shedding

| Treatment | Concentration | Reduction in ACE2 Shedding Activity | Reference |

| TAPI-0 | 100 nM | ~60% (p < 0.01) | |

| TAPI-2 | 200 nM | ~20% (p < 0.05) |

Table 2: Effect of TAPI-2 on TACE Activity

| Treatment | Effect on SARS-S-Induced TACE Activity | Reference |

| TAPI-2 | Blocked the increase in TACE activity (p < 0.01) |

Table 3: Efficacy of TAPI-2 in Inhibiting Viral Entry

| Virus Type | TAPI-2 Effect | Reference |

| Pseudotyped virus (SARS-S) | Attenuated entry | |

| Infectious SARS-CoV | Blocked entry |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the research of this compound and SARS-CoV.

Cell Culture and Reagents

-

Cell Lines: VeroE6 cells are commonly used for SARS-CoV infection studies. HEK293T cells are often utilized for pseudovirus production and ACE2 shedding assays.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

This compound: TAPI-2 is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in the culture medium to the desired final concentration for experiments.

ACE2 Shedding Assay

This experiment aims to quantify the amount of ACE2 released from the cell surface following treatment with the SARS-CoV S protein and the effect of TAPI-2.

Caption: Experimental workflow for the ACE2 shedding assay.

Detailed Steps:

-

Cell Seeding: Plate HEK293T cells transiently or stably expressing human ACE2 in multi-well plates.

-

Pre-treatment: One hour prior to S protein treatment, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 200 nM) or a vehicle control (e.g., DMSO).

-

Induction of Shedding: Add purified, soluble SARS-CoV S protein to the cell culture to stimulate ACE2 shedding.

-

Incubation: Incubate the cells for a specified duration (e.g., 6 hours) to allow for ACE2 shedding.

-

Supernatant Collection: Carefully collect the culture supernatants, which will contain the shed, soluble ACE2.

-

Measurement of ACE2 Activity: Quantify the amount of shed ACE2 by measuring its carboxy-monopeptidase activity using a fluorometric assay with a specific ACE2 substrate.

-

Data Analysis: Compare the ACE2 activity in the supernatants from cells treated with the S protein alone versus those pre-treated with this compound.

TACE Activity Assay

This assay measures the enzymatic activity of TACE in cell lysates to confirm that the SARS-S protein enhances its activity and that TAPI-2 inhibits it.

Detailed Steps:

-

Cell Treatment: Treat ACE2-expressing cells with the SARS-CoV S protein in the presence or absence of this compound for various time points.

-

Cell Lysis: Harvest the cells and prepare cellular extracts using a suitable lysis buffer.

-

Activity Measurement: Measure TACE activity in the cell lysates using a commercially available TACE activity assay kit, which typically involves a fluorogenic substrate cleaved by active TACE.

-

Data Analysis: Plot the time-course of TACE activity and compare the activity levels between the different treatment groups.

Viral Entry Assay

This experiment assesses the ability of this compound to block the entry of SARS-CoV or a pseudotyped virus into susceptible cells.

Detailed Steps:

-

Cell Seeding: Plate VeroE6 cells in multi-well plates.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Infection: Infect the cells with either infectious SARS-CoV or a pseudotyped virus expressing the SARS-S protein (e.g., a lentiviral vector).

-

Incubation: Incubate the infected cells for a suitable period (e.g., 4 hours for infectious virus, 48-72 hours for pseudovirus).

-

Quantification of Infection:

-

For infectious SARS-CoV: Harvest the cells, extract viral RNA, and perform real-time RT-PCR to quantify viral mRNA levels. Normalize the data to a housekeeping gene (e.g., 18S ribosomal RNA).

-

For pseudovirus: If the pseudovirus carries a reporter gene (e.g., luciferase or GFP), measure the reporter gene expression to quantify viral entry.

-

-

Data Analysis: Compare the level of infection in cells treated with this compound to that in untreated control cells.

Role of TMPRSS2 and Further Considerations